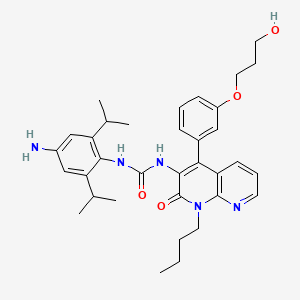
SMP-797 anhydrous free base
描述
SMP-797 是一种由住友制药株式会社开发的小分子药物。它以其对酰基辅酶 A:胆固醇酰基转移酶 (ACAT) 活性的抑制作用而闻名。 这种化合物因其作为降胆固醇药物的潜在用途而受到关注,它靶向 ACAT1 酶,ACAT1 酶在胆固醇代谢中起着至关重要的作用 .
准备方法
合成路线和反应条件
SMP-797 的合成涉及制备 N-(4-氨基-2,6-二异丙基苯基)-N'-(1,4-二芳基哌啶-4-基)甲基脲。
工业生产方法
SMP-797 的工业生产方法在公共领域没有广泛记录。合成可能涉及标准的药物制造工艺,包括多步有机合成、纯化和质量控制,以确保化合物的有效性和安全性。
化学反应分析
反应类型
SMP-797 会经历各种化学反应,包括:
氧化: 该化合物会发生氧化反应,特别是在苯基部分。
还原: 还原反应可能发生在含氮官能团上。
取代: 取代反应很常见,尤其涉及芳香环。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常采用硼氢化钠或氢化锂铝等还原剂。
取代: 卤代试剂和钯碳等催化剂通常用于取代反应。
形成的主要产物
这些反应形成的主要产物包括 SMP-797 的各种衍生物,这些衍生物的官能团经过修饰,可以增强或改变其生物活性。
科学研究应用
化学: 用作研究 ACAT 抑制剂及其构效关系的模型化合物。
生物学: 研究其对胆固醇代谢的影响及其上调 LDL-R 表达的潜力。
医学: 作为降胆固醇药物,用于治疗高胆固醇血症和相关的代谢紊乱。
作用机制
SMP-797 通过抑制酰基辅酶 A:胆固醇酰基转移酶 (ACAT1) 酶发挥作用。这种抑制阻止了胆固醇的酯化,导致体内胆固醇水平降低。 此外,SMP-797 上调低密度脂蛋白受体 (LDL-R) 的表达,增强了血液中胆固醇的清除 .
相似化合物的比较
类似化合物
CI-1011: 另一种具有类似生物活性的 ACAT 抑制剂。
艾瓦司他汀: 以其对脂质代谢和 ACAT 抑制的影响而闻名。
化合物 12f: 一种新型的 1,4-二芳基哌啶-4-甲基脲,其生物学特性与 SMP-797 相当.
SMP-797 的独特性
SMP-797 因其对 ACAT 抑制和 LDL-R 上调的双重作用而脱颖而出。 这种双重机制使其成为治疗高胆固醇血症的有希望的候选者,与其他 ACAT 抑制剂相比,它具有潜在的优势 .
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing SMP-797 anhydrous free base in academic research?
- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies, such as those involving ACAT inhibition assays and structural confirmation via NMR, HPLC, and mass spectrometry . Characterization must include purity assessments using anhydrous free-base calculations, accounting for salt correction factors (e.g., adjusting for monochloride salt contributions) to ensure accurate potency reporting .
Q. How should researchers design in vitro assays to evaluate SMP-797’s ACAT inhibitory activity?
- Methodological Answer : Use microsomal preparations (e.g., from liver tissues) and human cell lines (e.g., HepG2) to measure ACAT inhibition. Include positive controls (e.g., known ACAT inhibitors) and validate results via dose-response curves. Ensure assays account for potential dual mechanisms, such as LDL receptor upregulation, which may require parallel experiments .
Q. What animal models are most suitable for studying SMP-797’s hypocholesterolemic effects?
- Methodological Answer : Rabbits fed cholesterol-rich diets and hamsters on normal diets are well-documented models. Focus on LDL cholesterol reduction as a primary endpoint, and confirm hepatic LDL receptor expression changes via Western blot or qPCR .
Advanced Research Questions
Q. How can contradictory data on SMP-797’s dual mechanisms (ACAT inhibition vs. LDL receptor upregulation) be resolved?
- Methodological Answer : Conduct mechanistic studies using knockout models (e.g., ACAT1-deficient cells) to isolate LDL receptor effects. Compare SMP-797 with other ACAT inhibitors lacking LDL receptor activity to identify unique pathways. Use transcriptomic profiling to uncover regulatory networks .
Q. What analytical strategies are critical for calculating SMP-797’s purity as an anhydrous free base in complex formulations?
- Methodological Answer : Apply salt correction factors to adjust for counterion contributions (e.g., chloride). Use the formula:
Validate results via orthogonal methods like Karl Fischer titration for water content and GC-MS for residual solvents .
Q. How should researchers address variability in ACAT inhibition data across different microsomal preparations?
- Methodological Answer : Standardize microsomal sources (e.g., liver vs. intestinal) and pre-treat with protease inhibitors to stabilize enzyme activity. Include inter-laboratory validation and report batch-specific variability in supplementary materials .
Q. What are best practices for ensuring reproducibility in SMP-797’s in vivo pharmacokinetic studies?
- Methodological Answer : Document all experimental variables (e.g., diet composition, dosing intervals) in line with ARRIVE guidelines. Share raw data and metadata (e.g., animal weights, serum cholesterol baselines) in open repositories to facilitate replication .
Q. Data Interpretation & Reporting
Q. How should researchers report SMP-797’s dual pharmacological effects to avoid misinterpretation?
- Methodological Answer : Clearly separate ACAT inhibition data (e.g., IC50 values) from LDL receptor expression results. Use statistical models (e.g., ANOVA with post-hoc tests) to demonstrate independence between mechanisms. Highlight discrepancies with existing ACAT inhibitors in discussion sections .
Q. What frameworks are recommended for structuring research questions on SMP-797’s novel mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example:
- Novelty : Investigate SMP-797’s unique LDL receptor upregulation in statin-resistant models.
- Feasibility : Use siRNA knockdown in HepG2 cells to validate targets .
Q. How can researchers mitigate bias when analyzing SMP-797’s efficacy in preclinical studies?
- Methodological Answer : Implement blinding during data collection and analysis. Pre-register study protocols (e.g., on Open Science Framework) and use independent third-party labs for critical assays like cholesterol quantification .
Q. Ethical & Transparency Considerations
Q. What metadata is essential for sharing SMP-797 research data in public repositories?
- Methodological Answer : Include synthesis protocols (e.g., solvent ratios, reaction times), analytical parameters (e.g., HPLC gradients), and animal welfare documentation (e.g., IACUC approvals). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .
Q. How should conflicting results between in vitro and in vivo studies be addressed in publications?
属性
CAS 编号 |
437763-85-4 |
|---|---|
分子式 |
C34H43N5O4 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea |
InChI |
InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42) |
InChI 键 |
HNRUUMLUBDTZHX-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
规范 SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
同义词 |
SMP-797 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













